2-[5-(3-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine
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Overview
Description
2-[5-(3-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is a complex organic compound that features a pyrazine ring substituted with a 1,2,4-oxadiazole ring and a 3-methylpiperidine-1-carbonyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing pyrazine and piperidine rings, are often involved in a wide range of biological activities . They may interact with various enzymes, receptors, or other proteins in the body. The exact target would depend on the specific compound and its structure.
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target(s). For example, compounds containing pyrazine and piperidine rings have been found to exhibit antimicrobial, anti-inflammatory, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine typically involves multiple steps. One common route starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate nitrile oxides with hydrazides. The pyrazine ring can be introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole or pyrazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as a pharmacophore in the design of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(3-methylpiperidine-1-carbonyl)pyridine
- 3-methyl-5-(4-methylpiperazin-1-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
Uniqueness
Compared to similar compounds, 2-[5-(3-methylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is unique due to the presence of both the 1,2,4-oxadiazole and pyrazine rings. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(3-methylpiperidin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-9-3-2-6-18(8-9)13(19)12-16-11(17-20-12)10-7-14-4-5-15-10/h4-5,7,9H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFWKZVMSMZWGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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